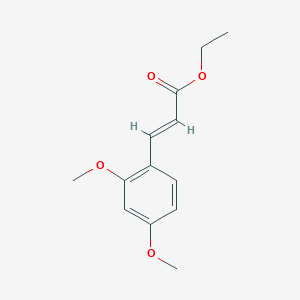

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)-

Vue d'ensemble

Description

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 3-(2,4-dimethoxyphenyl)acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- can be synthesized through the Heck reaction, which involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base . The reaction typically requires the use of a palladium catalyst such as palladium acetate, a phosphine ligand, and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to 2-propenoic acid derivatives exhibit potential anticancer properties. Specifically, studies have shown that these compounds can modulate estrogen receptors, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. Molecular docking studies suggest that these compounds may act as antagonists for estrogen receptor ligands, indicating their potential therapeutic applications in hormone-related conditions.

| Study | Findings |

|---|---|

| El Rayes et al. (2020) | Demonstrated the efficacy of related compounds in inhibiting cancer cell proliferation. |

| Sahu et al. (2023) | Identified anticancer activities in similar propenoic acid derivatives. |

Anti-inflammatory and Antioxidant Effects

The presence of methoxy groups in the compound enhances its biological activity, contributing to anti-inflammatory and antioxidant effects. These properties are beneficial in developing treatments for various inflammatory diseases and oxidative stress-related conditions.

Cosmetic Applications

Due to its antioxidant properties, 2-propenoic acid derivatives are being explored in cosmetic formulations. They can help protect skin from oxidative damage and improve overall skin health. The compound's ability to stabilize formulations makes it a valuable ingredient in cosmetic products aimed at anti-aging and skin rejuvenation.

Polymer Chemistry

As an ester derivative, this compound can be utilized in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to the development of new materials with desirable properties such as flexibility and durability. The incorporation of methoxy groups can also enhance the thermal stability and mechanical strength of the resulting polymers.

Case Studies

- Estrogen Receptor Modulation : A study conducted on the binding affinity of various propenoic acid derivatives revealed that 2-propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester showed promising results in inhibiting estrogen receptor activity in vitro. This suggests its potential use as a therapeutic agent in treating estrogen receptor-positive cancers.

- Cosmetic Formulation Development : A formulation study demonstrated that incorporating this compound into a skin cream significantly improved antioxidant activity compared to controls without the compound. This highlights its potential as a functional ingredient in cosmetic applications aimed at enhancing skin protection.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- in chemical reactions involves the formation of a palladium-alkene complex during the Heck reaction . This complex undergoes oxidative addition, migratory insertion, and reductive elimination steps to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- can be compared with other similar compounds, such as:

Ethyl cinnamate: Similar structure but lacks the methoxy groups on the aromatic ring.

Methyl (E)-3-(2,4-dimethoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl (E)-3-(4-methoxyphenyl)acrylate: Similar structure but with only one methoxy group on the aromatic ring.

The presence of the two methoxy groups in 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- makes it unique and can influence its reactivity and applications in various fields.

Activité Biologique

2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, commonly referred to as ethyl 3-(2,4-dimethoxyphenyl)acrylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, and synthesizes relevant case studies and research findings.

- Chemical Formula : C13H16O4

- Molecular Weight : 236.2637 g/mol

- CAS Registry Number : 20583-78-2

- IUPAC Name : Ethyl 3-(2,4-dimethoxyphenyl)acrylate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 3-(2,4-dimethoxyphenyl)acrylate against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against strains of Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : It effectively inhibited biofilm formation in pathogenic bacteria, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of ethyl 3-(2,4-dimethoxyphenyl)acrylate has been investigated through various in vitro studies:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).

- IC50 Values : Ethyl 3-(2,4-dimethoxyphenyl)acrylate exhibited IC50 values indicating potent antiproliferative effects. For example, it showed an IC50 of approximately 11 μM against HeLa cells .

Study on Structural Variants

A comparative study involving structural modifications of similar compounds revealed that the presence of methoxy groups significantly enhanced biological activity. Compounds with multiple methoxy substitutions were found to be more effective in inhibiting cancer cell proliferation compared to their unsubstituted counterparts .

Synthesis and Evaluation

Research focused on synthesizing derivatives of ethyl 3-(2,4-dimethoxyphenyl)acrylate has led to the discovery of new compounds with improved biological activities. For instance:

- Modifications at the phenolic ring increased the cytotoxicity against various cancer cell lines.

- The introduction of different substituents led to varying degrees of activity against specific pathogens .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C13H16O4 |

| Molecular Weight | 236.2637 g/mol |

| CAS Number | 20583-78-2 |

| Antimicrobial MIC | 0.22 - 0.25 µg/mL |

| Anticancer IC50 (HeLa cells) | ~11 μM |

Propriétés

IUPAC Name |

ethyl (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)9-12(10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXUHAPNEJNLCB-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-63-3 | |

| Record name | Ethyl (2E)-3-(2,4-dimethoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.